molecular formula C10H9F4N B13045910 (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13045910
M. Wt: 219.18 g/mol
InChI Key: VGYUUWNLSDVBBY-SECBINFHSA-N
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Description

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is a chiral chemical building block of high value in medicinal chemistry and pharmaceutical research. Its structure incorporates both a fluorine atom and a trifluoromethyl (CF3) group on the aromatic ring, modifications known to profoundly influence the properties of bioactive molecules . The introduction of fluorine and CF3 groups can enhance metabolic stability, increase membrane permeability, and improve binding affinity to therapeutic targets by altering electron distribution and lipophilicity . This compound is particularly useful in the synthesis of potential enzyme inhibitors and for incorporation into peptides and proteins to study protein-protein interactions and improve the catabolic stability of therapeutic proteins and peptide-based vaccines . The chiral (R)-enantiomer provides a specific three-dimensional configuration crucial for asymmetric synthesis and for developing novel active pharmaceutical ingredients (APIs) targeting areas such as inflammatory diseases and central nervous system (CNS) disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1

InChI Key

VGYUUWNLSDVBBY-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)C(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

Aromatic Ring Functionalization

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Aromatic trifluoromethylation Trifluoromethyl iodide, copper catalyst 20–60 3–10 Selective trifluoromethylation on phenyl
Fluorination Selectfluor or equivalent fluorinating agent 0–30 3–8 Introduction of fluoro substituent
Formation of free base amine Treatment with TMSI (iodotrimethylsilane), quenching with alcohol Room temp 1–3 Generates free base of amine
Coupling reaction Free base amine + aromatic intermediate, base (e.g., triethylamine), reflux, azeotropic removal of water 60–80 4–8 Drives imine formation and reduction
Salt formation Acid (maleic, HCl, HBr), crystallization solvents Room temp 2–6 Produces crystalline salt form

Research Findings and Optimization

  • Use of tertiary amines such as triethylamine or diisopropylethylamine improves reaction rates and yields by neutralizing acidic by-products.
  • Azeotropic distillation to remove water is critical for shifting equilibrium toward product formation in imine coupling steps.
  • Crystallization from toluene and anti-solvents enhances purity and facilitates isolation of stable salt forms.
  • Continuous flow reactors have been explored industrially to enhance scalability and reproducibility of the trifluoromethylation step.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome
Aromatic ring trifluoromethylation CF3I, Cu catalyst, solvent (EtOH, MeOH) Introduce trifluoromethyl group 3-Fluoro-4-(trifluoromethyl)phenyl ring
Fluorination Selectfluor or similar fluorinating agent Introduce fluoro substituent 3-Fluoro substitution
Free base amine generation TMSI, alcohol quench Generate free amine base Free base of prop-2-enylamine
Coupling reaction Free base + aromatic intermediate, base, reflux Form chiral amine side chain (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine
Salt formation & crystallization Maleic acid/HCl, toluene + hexane Stabilize and purify compound Crystalline salt form

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted phenols, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound has been studied for its potential use in pharmaceuticals, particularly in the development of new drugs targeting specific receptors or pathways. Its unique fluorinated structure may enhance the pharmacokinetic properties of drug candidates, improving their efficacy and bioavailability.

Case Study: Antidepressant Activity
Research indicates that compounds similar to (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine exhibit antidepressant-like effects in animal models. The incorporation of fluorine atoms can influence the binding affinity to serotonin receptors, which is crucial in the treatment of depression .

Pesticide Formulations
The compound's properties make it a candidate for use in agrochemicals, particularly as an active ingredient in pesticides. Its ability to interact with biological systems can be harnessed to develop effective pest control agents.

Case Study: Herbicidal Activity
Studies have shown that similar fluorinated compounds can exhibit herbicidal activity by inhibiting specific enzymes in plants. This suggests that this compound could be effective in developing new herbicides .

Analytical Chemistry

Chemical Analysis Techniques
The compound can serve as a standard or reference material in analytical chemistry due to its well-defined structure and properties. Techniques such as NMR spectroscopy and mass spectrometry utilize such compounds for calibration and validation purposes.

Mechanism of Action

The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways and biochemical processes, resulting in its observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Data (ESIMS, NMR) Source
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine 3-F, 4-CF₃ C₁₀H₉F₄N ~235.19 N/A (theoretical) N/A
1-(3-Fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one (230) 3-F, 4-CF₃ C₁₀H₅F₄O 230.9 (ESIMS) ¹H NMR: δ 8.01–8.10 (m, 3H)
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine 4-Cl, 3-CH₃ C₁₀H₁₂ClN 181.66 Smiles: C=CC(N)c1ccc(Cl)c(C)c1
1-(3,4-Difluorophenyl)but-2-yn-1-one (196) 3-F, 4-F C₁₀H₆F₂O 181.0 (ESIMS) N/A
Pharmaceutical composition (EP 4 374 877 A2) 4-CF₃, 2-(6-CF₃-pyrimidin-4-yl) Complex 853.0–867.0 (LCMS) HPLC retention: 1.31–1.37 min
Key Observations:

Fluorine at the 3-position (target compound) may reduce steric hindrance compared to bulkier groups like pyrimidinyl in the patent compounds .

Stereochemical Considerations: The (1R)-configuration of the target compound contrasts with non-chiral analogs like 230 and 196, suggesting enantioselective interactions in biological systems .

Spectroscopic Trends :

  • Compound 230 (m/z 230.9) and the patent-derived compound (m/z 853–867) demonstrate the utility of ESIMS/LCMS for characterizing fluorinated aromatic systems .

Functional Group Variations

  • Amine vs. Ketone Backbone : The target compound’s propenylamine backbone differs from the but-2-yn-1-one moiety in compounds 196 and 230. This distinction may influence solubility, reactivity, and target binding .
  • Aprepitant Derivatives () : While unrelated in backbone, these compounds share trifluoromethylphenyl motifs, underscoring the importance of CF₃ in enhancing lipophilicity and binding affinity in drug design .

Pharmacological Implications (Inferred)

  • The patent compounds (–3) with 4-CF₃ and pyrimidinyl substituents exhibit LCMS profiles (m/z 853–867) indicative of high molecular complexity, likely targeting kinases or proteases. In contrast, the simpler propenylamine structure of the target compound may prioritize membrane permeability .
  • The chloro-methyl analog () lacks fluorine but shares a propenylamine scaffold, suggesting that halogen and alkyl substitutions modulate potency and selectivity .

Biological Activity

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is an organic compound notable for its unique structural features, including a fluoro and trifluoromethyl group attached to a phenyl ring and a prop-2-enylamine side chain. This compound has garnered interest in the scientific community due to its potential biological activities, which include antimicrobial, anti-inflammatory, and enzyme interaction properties.

PropertyValue
Molecular Formula C10H9F4N
Molecular Weight 219.18 g/mol
IUPAC Name (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
InChI Key VGYUUWNLSDVBBY-SECBINFHSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity, potentially leading to modulation of various signaling pathways. This interaction can result in significant biological effects, including inhibition of certain enzymes involved in inflammatory processes.

Antimicrobial Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit potent antimicrobial properties. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and MRSA isolates, with a minimum inhibitory concentration (MIC) of 25.9 µM . While specific data on this compound is limited, the structural similarities suggest potential effectiveness against similar bacterial strains.

Anti-inflammatory Potential

The anti-inflammatory activity of this compound may be linked to its ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. Research indicates that compounds with similar structures can either inhibit or activate NF-κB, depending on their substituents and positions on the phenyl ring . This duality suggests that this compound could be explored for its potential in anti-inflammatory therapies.

Enzyme Interaction Studies

The compound has been utilized in studies focusing on enzyme interactions, particularly in understanding how structural modifications affect binding affinities and enzymatic activities. For example, variations in substituent positions on the phenyl ring have shown to significantly influence the inhibition rates of target enzymes . This highlights the importance of structural characteristics in determining biological efficacy.

Case Study 1: Antimicrobial Screening

In a comparative study involving various fluorinated compounds, this compound was screened alongside other derivatives for antimicrobial activity. The results indicated that while some derivatives displayed strong inhibitory effects against MRSA, others exhibited minimal activity. The study emphasizes the need for further exploration into the structure-activity relationships (SAR) of such compounds .

Case Study 2: Anti-inflammatory Activity Assessment

Another study assessed the anti-inflammatory potential of several related compounds by measuring their effects on NF-κB activation. The findings suggested that compounds with a trifluoromethyl group could modulate inflammatory responses effectively. Although specific data for this compound was not provided, it was inferred that its structural features may confer similar benefits .

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